molecular formula C22H21ClN2O6S B6520959 N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide CAS No. 877816-38-1

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide

Cat. No.: B6520959
CAS No.: 877816-38-1
M. Wt: 476.9 g/mol
InChI Key: BYOAITRRLFKLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide (oxalamide) derivative featuring a 4-chlorobenzenesulfonyl group, a furan-2-yl moiety, and a 3-methoxyphenylmethyl substituent. Its molecular formula is C₂₃H₂₂ClN₃O₆S (molecular weight: ~516.0 g/mol). The 3-methoxyphenylmethyl substituent may influence solubility and bioavailability due to its lipophilic and hydrogen-bonding characteristics .

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O6S/c1-30-17-5-2-4-15(12-17)13-24-21(26)22(27)25-14-20(19-6-3-11-31-19)32(28,29)18-9-7-16(23)8-10-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOAITRRLFKLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Compound Structure

The compound features several notable structural components:

  • Chlorobenzenesulfonyl group : This moiety is known for its role in biological interactions, particularly in enzyme inhibition.
  • Furan ring : A heterocyclic aromatic compound that contributes to the compound's reactivity and biological activity.
  • Ethanediamide backbone : This structure enhances the compound's ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown moderate to strong antibacterial effects against pathogens like Salmonella typhi and Bacillus subtilis .
    • The presence of sulfonamide groups often correlates with enhanced antibacterial properties.
  • Anticancer Potential :
    • The combination of functional groups within this compound suggests potential for selective targeting of cancer pathways, which may minimize off-target effects commonly associated with other sulfonamides .
    • Studies on related compounds indicate that hybrid systems incorporating furan and sulfonamide moieties exhibit cytotoxicity against various cancer cell lines, including breast and cervical carcinoma .
  • Enzyme Inhibition :
    • The sulfonamide group is well-documented for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases, which are critical in various disease pathways .
    • Research indicates that modifications to the core structure can enhance enzyme binding affinity, leading to improved therapeutic efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong activity against Salmonella typhi
AnticancerCytotoxicity against MCF-7 and HeLa cell lines
Enzyme InhibitionInhibitory effects on carbonic anhydrase

Case Study: Anticancer Activity

A study investigating the anticancer properties of compounds similar to this compound revealed significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways, with increased reactive oxygen species (ROS) production leading to cell death .

Case Study: Enzyme Interaction

Docking studies conducted on related sulfonamide compounds demonstrated effective binding interactions with target enzymes, suggesting that modifications in the chemical structure could enhance pharmacological effectiveness. The binding affinity was evaluated through computational methods, confirming the potential for therapeutic applications in enzyme-related diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Ethanediamide Derivatives

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Group Substituents Key Structural Features
Target Compound C₂₃H₂₂ClN₃O₆S 516.0 4-Chlorobenzenesulfonyl Furan-2-yl, 3-methoxyphenylmethyl Furan ring, 3-methoxy positional isomer
N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C₁₇H₂₄ClN₃O₅S 417.9 4-Chlorobenzenesulfonyl 2-Methylpropyl, oxazinan ring Oxazinan ring, branched alkyl chain
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide C₁₉H₂₂FN₃O₆S 439.5 4-Fluoro-2-methylbenzenesulfonyl Furan-2-ylmethyl, oxazinan ring Fluorine substituent, methyl group on sulfonyl
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide C₂₁H₂₄FN₃O₆S 465.5 4-Fluorobenzenesulfonyl 2-Methoxyphenethyl, oxazinan ring 2-Methoxy positional isomer, phenethyl chain
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide C₂₂H₁₈FN₅O₃S₂ 503.5 None (thiazolo-triazol core) 4-Methoxyphenyl, thiazolo-triazol heterocycle Complex heterocyclic system, no sulfonyl

Key Comparative Insights

Sulfonyl Group Variations
  • Chlorine vs. Fluorine : The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with analogs featuring 4-fluoro (e.g., ) or 4-fluoro-2-methylbenzenesulfonyl groups . Chlorine’s higher electronegativity may enhance stability in metabolic pathways compared to fluorine .
  • Oxazinan vs.
Substituent Position and Bioactivity
  • The 3-methoxyphenylmethyl group in the target compound is a positional isomer of the 2-methoxyphenethyl group in .
  • The thiazolo-triazol heterocycle in introduces a fused ring system, likely enhancing π-stacking interactions but reducing solubility compared to the target compound’s furan moiety .
Molecular Weight and Solubility
  • The target compound (516.0 g/mol) is heavier than analogs like (417.9 g/mol) due to its larger substituents. Higher molecular weight may reduce aqueous solubility but improve membrane permeability .
  • The 4-methoxyphenyl group in increases hydrophobicity compared to the target’s 3-methoxyphenylmethyl, which has a more balanced lipophilic-hydrophilic profile .

Research Findings and Implications

  • Synthetic Feasibility : Analogs like and are synthesized via sulfonylation of oxazinan intermediates, suggesting the target compound could be prepared using similar methods .
  • Spectroscopic Properties : Compounds with methoxy groups (e.g., ) exhibit distinct UV-Vis and fluorescence profiles, which could guide analytical characterization of the target compound .

Preparation Methods

Preparation of 4-Chlorobenzenesulfonyl Chloride Derivatives

The 4-chlorobenzenesulfonyl moiety is introduced via sulfonylation reactions using 4-chlorobenzenesulfonyl chloride (CAS 98-60-2) as the primary reagent. A representative procedure involves dissolving a primary amine (e.g., ethylenediamine derivatives) in anhydrous tetrahydrofuran (THF) or acetonitrile under inert conditions. Pyridine or N,N-diisopropylethylamine (DIEA) is added to scavenge HCl generated during the reaction. For instance, coupling 4-chlorobenzenesulfonyl chloride with a furan-containing ethylamine intermediate at 0–5°C in acetonitrile with DMAP (4-dimethylaminopyridine) as a catalyst yields the sulfonamide intermediate in 91.93% yield.

Functionalization of the Furan-2-yl Ethyl Group

The furan-2-yl ethyl segment is synthesized through Friedel-Crafts alkylation or nucleophilic substitution. In one protocol, furan-2-carbaldehyde undergoes condensation with ethylenediamine in the presence of sodium cyanoborohydride, followed by protection of the amine group using tert-butyloxycarbonyl (Boc) anhydride. Deprotection under acidic conditions (e.g., HCl/dioxane) generates the free amine, which is subsequently coupled with the sulfonyl chloride intermediate.

Introduction of the 3-Methoxyphenylmethyl Group

The N'-[(3-methoxyphenyl)methyl]ethanediamide moiety is constructed via reductive amination. 3-Methoxybenzaldehyde reacts with ethylenediamine in methanol, followed by reduction with sodium borohydride to form the secondary amine. This intermediate is then acylated with ethanedioyl dichloride in dichloromethane (DCM) using triethylamine as a base, yielding the diamide derivative.

Coupling Strategies for Final Assembly

Sulfonamide-Ethylamine Coupling

The critical step involves conjugating the sulfonamide and furan-ethylamine intermediates. A palladium-catalyzed coupling reaction using bis(benzonitrile)palladium(II) dichloride and tributylphosphine in 1,4-dioxane at 90°C for 24 hours achieves this linkage with a 98.7% yield. The reaction proceeds under an argon atmosphere to prevent oxidation, and sodium carbonate is added to neutralize HCl byproducts.

Amidation with 3-Methoxyphenylmethyl Ethanamide

The final amidation employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. The sulfonamide-ethylamine intermediate reacts with N'-[(3-methoxyphenyl)methyl]ethanediamide in dimethylformamide (DMF) at room temperature for 12 hours, followed by purification via silica gel chromatography.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lower temperatures (0–5°C) during sulfonylation minimize side reactions such as over-sulfonation or decomposition. Polar aprotic solvents like acetonitrile enhance solubility and reaction rates compared to THF or DCM. For example, a reaction in acetonitrile at 0°C with DMAP and DIEA achieves a 91.93% yield, whereas the same reaction in THF yields only 75% under microwave irradiation.

Catalytic Systems

Palladium-based catalysts significantly improve coupling efficiency. The combination of bis(benzonitrile)palladium(II) dichloride and tributylphosphine increases yields from 75% to 98.7% by facilitating oxidative addition and transmetalation steps. Additives like 25,26,27,28-tetrakis(hydroxy)calixarene stabilize the palladium complex, further enhancing reactivity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography with gradients of ethyl acetate in hexanes (10–40%). High-performance liquid chromatography (HPLC) confirms purity (>98.5%), while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity. For instance, the final compound exhibits characteristic peaks at δ 7.54–7.58 ppm (aromatic protons) and δ 3.76–3.82 ppm (methylene groups).

Crystallization Methods

Recrystallization from hot hexane or ethanol removes residual impurities. A protocol involving trituration in hexane at ambient temperature for 2 hours yields a crystalline solid with >99% purity.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldPurity
Palladium-catalyzed90°C, 24h, Ar atmosphere98.7%98.5%
Microwave-assisted60–65°C, 15min, 240W75%95%
Conventional heating0°C, 4h, THF87%97%

The palladium-catalyzed method outperforms others in yield and purity, albeit requiring specialized equipment. Microwave-assisted synthesis offers rapid results but lower yields due to incomplete coupling .

Q & A

Q. What are the key steps in synthesizing N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves three stages:

Sulfonamide Formation : React 4-chlorobenzenesulfonyl chloride with a furan-containing ethylamine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 3-methoxyphenylmethylamine. This step requires inert atmospheres (N₂/Ar) and controlled temperatures (20–25°C) .

Purification : Isolate the final product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., sulfonyl at δ 7.6–8.1 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., MAPK, PI3K) or inflammatory enzymes (COX-2) using fluorometric or colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can contradictory bioactivity data across different assay systems be resolved?

  • Methodological Answer :
  • Assay Optimization : Vary pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to mimic physiological conditions .
  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites interfering with assays .

Q. What computational strategies are effective for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets or GPCR transmembrane domains .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and sulfonyl group electronegativity to predict activity .

Q. How can synthesis yields be improved for scale-up without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener, higher-yielding reactions .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Comparative Analysis of Structural Analogs

Compound Key Structural Differences Biological Activity Reference
N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamideCyclopropyl and hydroxyethyl groupsEnhanced kinase inhibition (IC₅₀ = 0.8 µM vs. 1.2 µM for target compound)
N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-methoxyphenylmethyl)ethanediamideThiophene instead of furanLower cytotoxicity (HeLa IC₅₀ = 25 µM vs. 18 µM)
N'-(4-fluorophenyl)-N-[1-(thiophene-2-sulfonyl)tetrahydroquinolin-7-yl]ethanediamideTetrahydroquinoline scaffoldHigher GPCR binding affinity (Kd = 12 nM vs. 45 nM)

Data Contradiction Analysis Example

Issue : Inconsistent COX-2 inhibition (IC₅₀ = 3 µM in enzymatic assay vs. no activity in cell-based assay).
Resolution :

  • Hypothesis : Poor membrane permeability or efflux by transporters.
  • Testing :
    • Permeability Assay : Use Caco-2 monolayers to measure Papp (<1 × 10⁻⁶ cm/s indicates poor absorption) .
    • Efflux Inhibition : Co-administer with verapamil (P-gp inhibitor) to assess transporter involvement .
  • Outcome : Confirmed P-gp-mediated efflux; reformulate with liposomal carriers to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.